Chlorofluoromethane Chlorofluoromethane Chlorofluoromethane is a hydrochlorofluorocarbon.
Brand Name: Vulcanchem
CAS No.: 593-70-4
VCID: VC1623590
InChI: InChI=1S/CH2ClF/c2-1-3/h1H2
SMILES: C(F)Cl
Molecular Formula: CH2ClF
Molecular Weight: 68.48 g/mol

Chlorofluoromethane

CAS No.: 593-70-4

Cat. No.: VC1623590

Molecular Formula: CH2ClF

Molecular Weight: 68.48 g/mol

* For research use only. Not for human or veterinary use.

Chlorofluoromethane - 593-70-4

Specification

CAS No. 593-70-4
Molecular Formula CH2ClF
Molecular Weight 68.48 g/mol
IUPAC Name chloro(fluoro)methane
Standard InChI InChI=1S/CH2ClF/c2-1-3/h1H2
Standard InChI Key XWCDCDSDNJVCLO-UHFFFAOYSA-N
SMILES C(F)Cl
Canonical SMILES C(F)Cl
Boiling Point -9.1 °C
Melting Point -133.0 °C

Introduction

Physical and Chemical Properties

Chlorofluoromethane possesses distinctive physical and chemical properties that determine its behavior in various applications and environmental contexts. The compound exhibits characteristic thermodynamic parameters as detailed in Table 1.

Table 1: Physical Properties of Chlorofluoromethane

PropertyValueUnits
Molecular FormulaCH₂ClF-
Molecular Weight68.48g/mol
Melting Point-133°C
Boiling Point-9.1°C
Density1.271g/cm³
Refractive Index1.3831 (estimate)-
Vapor Pressure47.4 psig (at 25°C)-
Critical Temperature-K

The compound has a relatively low boiling point of -9.1°C, which makes it exist as a gas at room temperature and standard pressure . Its density of 1.271 g/cm³ indicates that it is heavier than air, which has implications for its handling and safety considerations . The ionization energy of chlorofluoromethane has been reported as 11.71 ± 0.01 eV according to some sources and 11.74 eV by others, reflecting the energy required to remove an electron from the molecule .

Additional thermodynamic properties include:

  • Standard Gibbs free energy of formation (ΔfG°): -249.20 kJ/mol

  • Enthalpy of formation (ΔfH° gas): -275.82 kJ/mol

  • Enthalpy of fusion (ΔfusH°): 5.62 kJ/mol

  • Enthalpy of vaporization (ΔvapH°): 21.39 kJ/mol (calculated) and 23.30 kJ/mol (experimental at 202.00K)

The compound's crystal structure is monoclinic with space group P21 and lattice constants a = 6.7676, b = 4.1477, c = 5.0206 Å, β = 108.205°, which provides insight into its solid-state arrangement and intermolecular interactions .

Molecular Structure and Bonding

The structural characteristics of chlorofluoromethane include:

  • C-H bond length: Typical values around 1.09 Å

  • C-Cl bond length: Approximately 1.78 Å

  • C-F bond length: Approximately 1.38 Å

  • H-C-H bond angle: Close to the tetrahedral angle of 109.5°

The molecule's asymmetric substitution pattern creates distinct spectroscopic properties that can be observed in infrared and NMR spectra. The 19F NMR and 13C NMR spectra of chlorofluoromethane show characteristic patterns that reflect the electronic environment around these atoms .

Synthesis and Production

Several methods have been developed for the synthesis of chlorofluoromethane. One significant approach involves the reaction of phosgene with hydrogen fluoride, as outlined in patent literature . Another production route involves the controlled halogenation of methane or the partial fluorination of chloromethane.

The commercial production of chlorofluoromethane has historical ties to other chlorofluorocarbon manufacturing processes. A notable reaction involving chlorofluoromethane is its use in the synthesis of hexafluorobenzene through pyrolysis:

3 CHCl₂F + 3 CH₂ClF → C₆F₆ + 9 HCl

This reaction demonstrates the utility of chlorofluoromethane as a fluorine source in organic synthesis. Additionally, research has explored the co-pyrolysis of chlorodifluoromethane (HCFC-22) with methane, which can be relevant to chlorofluoromethane production or utilization pathways:

CH₄ + CHClF₂ → various products including CH₂=CF₂ (vinylidene fluoride)

This reaction has been studied in alumina tubular reactors at atmospheric pressure and temperatures ranging from 673 to 1073 K, with implications for both HCFC treatment and vinylidene fluoride synthesis .

Uses and Applications

Chlorofluoromethane has been employed in several industrial applications, though its use has diminished due to environmental regulations:

Refrigeration Applications

Historically, chlorofluoromethane was used as a refrigerant with an ozone depletion potential of 0.02 . Its thermodynamic properties made it suitable for refrigeration cycles, though it has been largely replaced by alternatives with lower environmental impact.

Chemical Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the production of fluorinated compounds. As mentioned earlier, it participates in the synthesis of hexafluorobenzene through pyrolysis reactions . Its role as a fluorinating agent makes it valuable in the preparation of various fluorine-containing organic compounds.

Research Applications

In scientific research, chlorofluoromethane has been used as a model compound for studying atmospheric chemistry, reaction mechanisms, and thermodynamic properties . Its relatively simple structure makes it useful for fundamental studies in physical chemistry and spectroscopy.

Environmental Impact

The environmental implications of chlorofluoromethane have been a significant concern and focus of research:

Ozone Depletion

Chlorofluoromethane has an ozone depletion potential (ODP) of 0.02, which is lower than many other chlorofluorocarbons but still significant enough to warrant regulatory attention . When released into the atmosphere, it can migrate to the stratosphere where photolysis by ultraviolet radiation releases chlorine atoms that participate in catalytic cycles destroying ozone:

Cl + O₃ → ClO + O₂
ClO + O → Cl + O₂

This chain reaction contributes to the depletion of the ozone layer, which protects Earth from harmful ultraviolet radiation.

Atmospheric Presence and Lifetime

Traces of chlorofluoromethane have been detected at an altitude of 22 km in the atmosphere, with concentrations of approximately 148 parts per trillion (ppt) . The compound's atmospheric lifetime is influenced by its reactivity with hydroxyl radicals in the troposphere and photolysis in the stratosphere.

Regulatory Status

Due to its ozone-depleting potential, chlorofluoromethane was classified as a Class II ozone-depleting substance under the Montreal Protocol. Its production and import were banned on January 1, 2015, as part of global efforts to protect the ozone layer . This regulatory action has significantly reduced the commercial use and production of the compound.

Research Findings and Scientific Studies

Scientific investigation of chlorofluoromethane has yielded significant insights across multiple disciplines:

Thermochemical Studies

The Active Thermochemical Tables (ATcT) has conducted detailed analysis of chlorofluoromethane's thermodynamic properties. ATcT version 1.124 provides precise enthalpy of formation values and other thermochemical parameters that are critical for understanding the compound's behavior in chemical reactions and atmospheric processes .

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